2,5,5-Trimethyl-1,3-oxazinane
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Overview
Description
2,5,5-Trimethyl-1,3-oxazinane is a heterocyclic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,3-oxazinane typically involves the cyclization of N-substituted 3-aminopropan-1-ols with aldehydes. One common method is the reaction of 2,2-substituted 3-aminopropan-1-ols with formaldehyde and sodium borohydride. This reaction can be carried out under mild conditions, such as ambient temperature, yielding the desired oxazinane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction reactions can convert oxazinanes to their corresponding amines.
Substitution: The nitrogen atom in the oxazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazinanes, amines, and oxazinane-2,5-diones .
Scientific Research Applications
2,5,5-Trimethyl-1,3-oxazinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-1,3-oxazinane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazine: Another heterocyclic compound with a similar structure but different chemical properties.
1,3-Oxazolidine: Contains a five-membered ring with nitrogen and oxygen atoms.
1,3-Oxazinane-2,5-dione: An oxidized derivative of oxazinane.
Uniqueness
2,5,5-Trimethyl-1,3-oxazinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution at the 2 and 5 positions enhances its stability and reactivity compared to other oxazinanes .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,3-oxazinane |
InChI |
InChI=1S/C7H15NO/c1-6-8-4-7(2,3)5-9-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
GLPVIDPKKQHLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1NCC(CO1)(C)C |
Origin of Product |
United States |
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